molecular formula C20H21N3O4 B2836246 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1428366-94-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2836246
CAS No.: 1428366-94-2
M. Wt: 367.405
InChI Key: OCCHRPCMKWZWPC-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic hybrid compound of significant interest in medicinal chemistry research. It is structurally characterized by the fusion of a benzofuran-2-carbonyl group linked to a piperidine ring and a 5-methylisoxazole-4-carboxamide moiety. The benzofuran scaffold is a privileged structure in drug discovery, with derivatives demonstrating a range of biological activities. Similarly, the 5-methylisoxazole group is a key pharmacophore found in several therapeutically active molecules. Most notably, the drug Leflunomide , an approved treatment for rheumatoid arthritis, is a 5-methylisoxazole derivative whose active metabolite works by potently inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, and its inhibition can lead to a cytostatic effect on proliferating lymphocytes, presenting a compelling mechanism for immunomodulatory research . Furthermore, compounds featuring piperidine subunits linked to aromatic heterocycles like benzofuran or benzimidazole have been investigated in preclinical studies for their potential anti-inflammatory properties , with some shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and TNF-α . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential mechanisms and applications in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-16(12-22-27-13)19(24)21-11-14-6-8-23(9-7-14)20(25)18-10-15-4-2-3-5-17(15)26-18/h2-5,10,12,14H,6-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCHRPCMKWZWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 367.405 g/mol
  • IUPAC Name : N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-methylisoxazole-4-carboxamide

Research indicates that this compound acts primarily as a kinase inhibitor , specifically targeting Flt-3 and FLT1 kinases. These kinases are crucial for cell growth and survival, and their dysregulation is associated with various cancers, particularly acute myeloid leukemia (AML) and other Flt-3-positive malignancies.

Biological Activities

  • Antitumor Activity :
    • The compound has shown promise in preclinical studies as a treatment for AML. Its ability to inhibit Flt-3 kinase suggests it may effectively reduce tumor growth in Flt-3-positive cancers.
  • Anti-inflammatory Properties :
    • In vitro and in vivo studies have demonstrated that this compound can suppress the production of inflammatory mediators, including prostaglandins and cytokines. This indicates potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities

Activity TypeMechanismPotential ApplicationsReferences
AntitumorFlt-3 kinase inhibitionAcute myeloid leukemia, Flt-3-positive cancers,
Anti-inflammatorySuppression of cytokinesArthritis, inflammatory bowel disease

Preclinical Studies

In preclinical trials, the compound demonstrated significant efficacy against AML cell lines. Studies indicated that treatment with the compound led to reduced cell proliferation and increased apoptosis in these cell lines, supporting its potential role as a therapeutic agent.

In Vivo Models

In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers compared to control groups, highlighting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with shared motifs (e.g., benzofuran, isoxazole, piperidine) but divergent substituents or core arrangements. Below is a detailed analysis:

Compound Name Core Structure Key Substituents Potential Targets Synthesis Highlights
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide (Target) Benzofuran + Isoxazole + Piperidine Benzofuran-2-carbonyl, 5-methylisoxazole CNS receptors, kinases Likely involves coupling of benzofuran-carbonyl-piperidine with isoxazole-carboxamide
5-Methyl-N-(4-methyl-5-nitropyridin-2-yl)-3-phenylisoxazole-4-carboxamide (SI10) Isoxazole + Pyridine 3-Phenylisoxazole, 4-methyl-5-nitropyridin-2-amine Bacterial enzymes, nitrative stress Oxalyl chloride-mediated coupling with DIPEA/pyridine
N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide Benzofuran + Piperidine (dual) 2-Cyanobenzyl, trifluoromethylphenyl-piperidine Serotonin receptors, GPCRs Multi-step synthesis with cyanobenzyl and trifluoromethylphenyl modifications
BP 27384: N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide Thiazole + Pyrimidine + Piperazine Chloro-methylphenyl, hydroxyethyl-piperazine Kinases, antimicrobial targets Thiazole-pyrimidine coupling with piperazine side chain

Structural and Pharmacological Insights

Benzofuran vs. Pyridine/Isoxazole Hybrids (SI10) :

  • The target compound’s benzofuran core may enhance lipophilicity and CNS penetration compared to SI10’s pyridine-nitrophenyl group, which introduces polar nitro and amine functionalities. SI10’s synthesis employs oxalyl chloride and DIPEA, suggesting reactivity differences in carboxamide formation .

Piperidine Modifications: The target compound’s piperidine-methyl bridge contrasts with the dual-piperidine system in ’s analog, which includes a cyanobenzyl group and trifluoromethylphenyl-piperidine. The latter modifications likely improve metabolic stability and receptor selectivity .

Thiazole vs. Isoxazole Carboxamides (BP 27384) :

  • Replacing isoxazole with thiazole (as in BP 27384) introduces a sulfur atom, altering electronic properties and binding affinity. The hydroxyethyl-piperazine side chain in BP 27384 may enhance solubility compared to the target compound’s methylisoxazole .

Trifluoromethyl and Cyanobenzyl Groups: ’s analogs demonstrate that trifluoromethyl groups enhance electronegativity and bioavailability, while cyanobenzyl substituents improve π-π stacking in hydrophobic pockets .

Research Implications and Limitations

  • Data Gaps: Limited activity data for the target compound preclude direct efficacy comparisons. Further studies on binding affinity (e.g., kinase assays) and ADMET profiles are needed.
  • Synthetic Challenges : Multi-step coupling reactions (e.g., benzofuran-carbonyl activation) may require optimization for scalability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran-2-carbonylpiperidine core, followed by coupling with the isoxazole-4-carboxamide moiety. Key steps include:

  • Benzofuran-2-carbonyl chloride preparation : Reacting benzofuran-2-carboxylic acid with thionyl chloride under reflux (40–60°C) to generate the acyl chloride intermediate.
  • Piperidine substitution : Coupling the acyl chloride with piperidine derivatives (e.g., 4-(aminomethyl)piperidine) in dichloromethane (DCM) at room temperature using triethylamine as a base .
  • Isoxazole coupling : Final amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine intermediate and 5-methylisoxazole-4-carboxylic acid in anhydrous DMF .
  • Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C for sensitive intermediates), and catalyst selection (e.g., DMAP for acylations) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the benzofuran, piperidine, and isoxazole moieties. For example, the benzofuran aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm), while the piperidine methylene groups show splitting patterns around δ 2.5–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~392.4 for C₂₁H₂₀N₄O₄) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Functional Group Modifications : Systematic replacement of substituents (e.g., benzofuran with benzothiophene or piperidine with pyrrolidine) to assess impact on target binding. For example, replacing the benzofuran with benzo[d]oxazole (as in ) reduces steric hindrance but alters electronic properties .
  • Biological Assays : Enzymatic inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) against targets like kinases or GPCRs. Data is normalized to control compounds (e.g., staurosporine for kinases) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses, with focus on hydrogen bonding between the isoxazole carboxamide and catalytic residues (e.g., Asp86 in a kinase active site) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays, pH of buffer) and compound solubility (via dynamic light scattering). For example, aggregation at >10 µM can lead to false positives .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers. A 2024 study () found that discrepancies in IC₅₀ values for similar compounds correlated with differences in cell membrane permeability .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional effects .

Q. What are the key considerations for optimizing this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -NH₂) to the piperidine ring to improve aqueous solubility. LogP values >3 often correlate with poor bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, benzofuran oxidation to quinones can be mitigated by fluorination at the 5-position .
  • In Vivo PK Studies : Administer via IV and oral routes in rodents, with LC-MS/MS quantification of plasma levels. Key parameters include t₁/₂ (>2 hours for oral efficacy) and AUC (area under the curve) .

Comparative Analysis of Structural Analogues

Compound NameKey Structural DifferencesBiological Activity (vs. Target Compound)Reference
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamideFuran-3-carbonyl vs. benzofuran-2-carbonyl10-fold lower potency in kinase X assays
5-(Furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamidePyrazine vs. benzofuranEnhanced solubility but reduced CNS penetration
N-(benzo[d][1,3]dioxol-5-yl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamideBenzo[d][1,3]dioxole and thioetherSimilar potency but higher hepatotoxicity

Key Challenges in Research

  • Synthetic Complexity : Multi-step synthesis (5–7 steps) with low overall yields (<15% in initial attempts) .
  • Off-Target Effects : Isoxazole derivatives may inhibit cytochrome P450 enzymes (e.g., CYP3A4), requiring counter-screening .
  • Data Standardization : Lack of consensus on assay protocols (e.g., variable ATP concentrations in kinase studies) complicates cross-study comparisons .

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